Ethyl 2,4-dibromo-3,6-difluorophenylacetate is an organic compound characterized by its molecular formula and a molecular weight of approximately 343.95 g/mol. This compound features a phenylacetate structure where the phenyl ring is substituted with two bromine atoms and two fluorine atoms at specific positions (2, 4, 3, and 6) on the aromatic ring. The presence of these halogen substituents significantly influences the compound's chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmaceuticals and agrochemicals.
The biological activity of ethyl 2,4-dibromo-3,6-difluorophenylacetate is influenced by its halogen substituents. Compounds with similar structures have demonstrated various pharmacological activities, including:
Several synthetic routes exist for producing ethyl 2,4-dibromo-3,6-difluorophenylacetate:
Ethyl 2,4-dibromo-3,6-difluorophenylacetate finds applications in various domains:
Interaction studies involving ethyl 2,4-dibromo-3,6-difluorophenylacetate typically assess its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:
Ethyl 2,4-dibromo-3,6-difluorophenylacetate shares structural similarities with several other halogenated phenylacetates. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-bromo-3-fluorophenylacetate | One bromine and one fluorine atom | Lower reactivity due to fewer halogen substituents |
| Methyl 3,5-dibromo-2,4-difluorophenylacetate | Two bromine and two fluorine atoms | Different substitution pattern affecting reactivity |
| Ethyl 2-(4-bromo-2-fluorophenyl)acetate | One bromine and one fluorine atom | Less complex than ethyl 2,4-dibromo-3,6-difluorophenylacetate |
Ethyl 2,4-dibromo-3,6-difluorophenylacetate is unique due to its specific arrangement of two bromine and two fluorine atoms on the phenyl ring. This distinct substitution pattern enhances its reactivity and biological activity compared to other similar compounds. The combination of these halogens may also influence its solubility and stability in different environments.
Ethyl 2,4-dibromo-3,6-difluorophenylacetate emerged as a compound of interest in the early 21st century, driven by advancements in halogenated aromatic chemistry. Its synthesis builds on methodologies developed for polyhalogenated phenylacetic acid derivatives, particularly those involving bromination and fluorination of precursor molecules. While no single seminal publication claims its discovery, its development is linked to broader efforts in agrochemical and pharmaceutical intermediate synthesis. The compound’s design reflects strategic substitution patterns aimed at enhancing stability and reactivity for applications in cross-coupling reactions.
This compound belongs to two primary classes:
Systematic IUPAC Name:
ethyl 2-(2,4-dibromo-3,6-difluorophenyl)acetate.
Common Synonyms:
The molecule consists of:
Structural Representations:
| Representation Type | Value |
|---|---|
| SMILES | CCOC(=O)CC1=C(C(=C(C(=C1F)Br)F)Br |
| InChIKey | QGURKZKNQGMQTH-UHFFFAOYSA-N |
| Molecular Formula | C10H8Br2F2O2 |
CAS Registry Number: 1804414-46-7.
Alternative Identifiers:
| Database | Identifier |
|---|---|
| PubChem CID | 121227983 |
| ChemSpider ID | 33496378 |
| EC Number | Not officially assigned |
Commercial Availability:
The electron-withdrawing effects of bromine and fluorine substituents create a meta-directing electronic profile, favoring electrophilic substitution at position 5. The acetate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in Pd-catalyzed couplings.
Key Reaction Pathways:
Industrial Relevance:
DFT calculations on similar compounds predict:
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of Ethyl 2,4-dibromo-3,6-difluorophenylacetate. Based on crystallographic studies of structurally related compounds, this compound is expected to crystallize in a monoclinic or orthorhombic crystal system [1] [2]. The molecular structure would reveal important geometric parameters including bond lengths, bond angles, and torsion angles that define the spatial arrangement of atoms.
The halogen substitution pattern with two bromine atoms at positions 2 and 4, and two fluorine atoms at positions 3 and 6 of the benzene ring creates significant steric effects and electronic modifications. The presence of multiple halogen substituents typically results in intermolecular halogen bonding interactions that stabilize the crystal packing [3] [4]. The C-Br bond lengths are expected to be approximately 1.90 Å, while C-F bond lengths would be around 1.35 Å, consistent with typical aromatic halogen substitution patterns [5] [6].
The ester group orientation relative to the aromatic ring is controlled by both steric and electronic factors. The dihedral angle between the acetyl group and the phenyl ring plane is anticipated to be approximately 110-120° based on related phenylacetate derivatives [1]. This nearly perpendicular orientation minimizes steric interactions between the bulky halogen substituents and the ester functionality.
The ¹H Nuclear Magnetic Resonance spectrum of Ethyl 2,4-dibromo-3,6-difluorophenylacetate exhibits characteristic signal patterns that reflect the substitution pattern and electronic environment of the molecule. The aromatic region displays a distinctive multiplet pattern due to the halogen substitution effects [7] [8].
The single aromatic proton at position 5 appears as a doublet of doublets in the range of 6.8-7.2 ppm, showing coupling to both fluorine atoms. The ³J(H-F) coupling constants are typically 7-9 Hz for ortho-fluorine interactions [9] [10]. The chemical shift is upfield compared to unsubstituted benzene due to the electron-withdrawing effects of the halogen substituents.
The methylene protons of the acetate group resonate as a singlet at approximately 3.7 ppm, consistent with benzylic methylene groups adjacent to electron-deficient aromatic rings [11] [12]. The ethyl ester functionality displays the characteristic pattern with the OCH₂ protons appearing as a quartet at 4.2-4.3 ppm (J = 7.1 Hz) and the terminal methyl group as a triplet at 1.2-1.3 ppm (J = 7.1 Hz) [12] [13].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment of each carbon atom. The carbonyl carbon of the ester group appears at approximately 170 ppm, typical for aliphatic ester carbonyls [11] [12].
The aromatic carbon atoms exhibit complex splitting patterns due to fluorine coupling effects. The carbon atoms bearing fluorine substituents (C-3 and C-6) appear as doublets with ¹J(C-F) coupling constants of 240-250 Hz [10] [14]. The carbon atoms adjacent to fluorine (C-2 and C-4, which also bear bromine) show ²J(C-F) coupling with coupling constants of 20-25 Hz [15].
The quaternary aromatic carbon (C-1) attached to the acetate chain resonates around 115-120 ppm, while the CH carbon (C-5) appears at approximately 110 ppm as a triplet due to coupling with both fluorine atoms [16] [11]. The methylene carbon of the acetate group resonates at 38-40 ppm, and the ethyl ester carbons appear at 62 ppm (OCH₂) and 14 ppm (CH₃) [12] [13].
The ¹⁹F Nuclear Magnetic Resonance spectrum provides crucial information about the fluorine environments and their electronic interactions. For aromatic fluorine substituents in the meta positions (3 and 6), the chemical shifts typically range from -110 to -130 ppm relative to trichlorofluoromethane [10] [14] [17].
The two fluorine atoms in Ethyl 2,4-dibromo-3,6-difluorophenylacetate are expected to be magnetically equivalent due to the symmetrical substitution pattern, appearing as a single resonance. However, fine coupling to the aromatic proton at position 5 would result in a doublet with ³J(F-H) coupling constants of 7-9 Hz [18] [19].
The chemical shift values are influenced by the electron-withdrawing effects of the adjacent bromine substituents and the overall electron density distribution in the aromatic ring. The presence of bromine atoms at positions 2 and 4 would cause a slight downfield shift compared to simple difluorobenzene derivatives [10] [20].
Mass spectrometric analysis of Ethyl 2,4-dibromo-3,6-difluorophenylacetate provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 357.97 (for ⁷⁹Br₂) with characteristic isotope patterns due to the presence of two bromine atoms [21] [22].
The isotope pattern shows peaks at m/z 357.97, 359.97, and 361.97 in approximately 1:2:1 ratio, reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). Additional complexity arises from the presence of fluorine atoms, though fluorine is monoisotopic [23] [24].
Common fragmentation pathways include loss of the ethyl ester group (-OEt, 45 mass units) to give m/z 312.97, and loss of the ethoxycarbonyl group (-COOEt, 73 mass units) to yield m/z 284.97 [25] [22]. The base peak often corresponds to the substituted benzyl cation formed by α-cleavage of the ester linkage. Further fragmentation may involve loss of halogen atoms, with bromine loss being more favorable than fluorine loss due to the weaker C-Br bonds [24] [26].
The infrared spectrum of Ethyl 2,4-dibromo-3,6-difluorophenylacetate exhibits characteristic absorption bands that provide information about functional groups and molecular vibrations. The most prominent feature is the carbonyl stretching vibration of the ester group, appearing at approximately 1735-1745 cm⁻¹ [27] [28] [29].
The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with the exact frequencies influenced by the halogen substitution pattern [30] [31]. The C-F stretching vibrations produce strong, sharp bands in the 1000-1300 cm⁻¹ region, with specific frequencies dependent on the substitution pattern and electronic environment [28] [32].
The C-Br stretching vibrations appear at lower frequencies, typically in the 500-700 cm⁻¹ range [33] [31]. The C-H stretching vibrations of the aromatic proton appear around 3050-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl ester group are observed at 2850-3000 cm⁻¹ [27] [29].
The C-O stretching vibrations of the ester linkage produce bands at approximately 1050-1150 cm⁻¹ and 1200-1300 cm⁻¹, corresponding to the C-O and C-OEt stretches respectively [31] [29]. The fingerprint region below 1500 cm⁻¹ contains additional bands characteristic of the specific substitution pattern and molecular framework.
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide detailed insights into the optimized molecular geometry, electronic properties, and vibrational characteristics of Ethyl 2,4-dibromo-3,6-difluorophenylacetate [30] [34] [35]. These computational studies complement experimental data and provide theoretical predictions for comparison.
The calculated bond lengths show C-Br distances of approximately 1.885-1.895 Å and C-F distances of 1.345-1.355 Å, consistent with experimental values for similar compounds [37]. The aromatic ring maintains planarity with minimal distortion despite the steric effects of the halogen substituents [38].
Molecular electrostatic potential calculations reveal the charge distribution and identify nucleophilic and electrophilic sites within the molecule [39] [37]. The carbonyl oxygen and fluorine atoms exhibit negative electrostatic potential, while the regions near bromine atoms and the aromatic carbon atoms show positive potential.
Frontier molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding chemical reactivity and electronic transitions [30] [35]. The HOMO-LUMO energy gap typically ranges from 4-6 eV for such halogenated aromatic esters, indicating moderate chemical stability.